Dinonyl sebacate

Description

Contextualization within Diester Chemistry

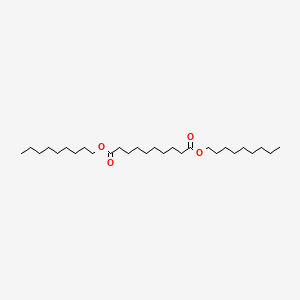

Dinonyl sebacate (B1225510) is chemically classified as a diester of sebacic acid and nonyl alcohol. Its structure features a ten-carbon dicarboxylic acid backbone (sebacic acid) esterified at both ends with nine-carbon alkyl chains (nonyl groups). This molecular architecture places it firmly within the broader category of diesters, which are characterized by the presence of two ester functional groups.

Diesters, as a class, are renowned for their utility as plasticizers, lubricants, and solvents. mdpi.comnih.gov The properties of a specific diester are largely dictated by the chain lengths of both the dicarboxylic acid and the alcohol moieties. In the case of dinonyl sebacate, the long, flexible ten-carbon chain of the sebacic acid core, combined with the two nine-carbon nonyl chains, imparts a high degree of lipophilicity and a low volatility. These characteristics are pivotal to its primary applications.

The synthesis of this compound typically involves the direct esterification of sebacic acid with nonyl alcohol. This reaction is generally catalyzed by a strong acid and requires the removal of water to drive the equilibrium towards the formation of the diester.

Scope and Significance of Academic Research on this compound

Academic research into this compound has been multifaceted, primarily driven by its industrial relevance as a high-performance plasticizer. Plasticizers are additives that increase the flexibility and durability of polymeric materials, with polyvinyl chloride (PVC) being a major area of application. Research in this area has focused on quantifying the efficiency of this compound in lowering the glass transition temperature of polymers and enhancing their low-temperature flexibility.

A significant portion of the research has been dedicated to its application in synthetic lubricants. mdpi.com The favorable viscosity-temperature characteristics and thermal stability of this compound make it a valuable component in lubricant formulations designed for demanding applications. Studies have explored its performance as a base oil or an additive in various lubricant systems.

More recently, the scientific community has turned its attention to the biocompatibility and biodegradability of sebacate esters, including this compound. This has opened up new avenues of research in biomedical applications. For instance, this compound has been investigated as a component in the synthesis of biocompatible polymers like poly(glycerol sebacate), which shows promise in tissue engineering and drug delivery systems.

Historical Evolution of this compound Research Trajectories

The story of this compound is intrinsically linked to the broader history of plasticizers. The quest for substances to impart flexibility to polymers began in the 19th century with the use of natural products like camphor. kinampark.com The 20th century saw the rise of synthetic plasticizers, with phthalate (B1215562) esters like di(2-ethylhexyl) phthalate (DEHP) dominating the market for many decades. nih.govkinampark.com

The research trajectory for this compound and other sebacates has evolved from initial studies focused on their synthesis and fundamental plasticizing properties to more specialized investigations into their performance in extreme environments. In recent decades, a significant shift in research focus has occurred, driven by increasing environmental and health concerns surrounding some traditional plasticizers. This has led to a surge in studies on the toxicological profiles and biodegradability of compounds like this compound, positioning it as a potentially safer alternative in certain applications. The exploration of its use in biomedical polymers represents the latest chapter in its research history, highlighting a move towards high-value, specialized applications.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 4121-16-8 |

| Molecular Formula | C28H54O4 |

| Molecular Weight | 454.73 g/mol |

| Boiling Point | 215-218 °C at 0.15 Torr |

| Density | 0.913 ± 0.06 g/cm³ |

| Synonyms | Di-n-nonyl sebacate, Dinonyl decanedioate, Sebacic acid dinonyl ester |

Data sourced from multiple chemical databases. researchgate.netresearchgate.netfrontiersin.org

Comparison of Related Diester Plasticizers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application Focus |

| This compound | C28H54O4 | 454.73 | High-performance plasticizer, synthetic lubricants |

| Dibutyl Sebacate | C18H34O4 | 314.46 | Food-contact plastics, pharmaceutical coatings |

| Dioctyl Sebacate | C26H50O4 | 426.67 | Plasticizer for low-temperature applications |

| Di(2-ethylhexyl) phthalate (DEHP) | C24H38O4 | 390.56 | General-purpose plasticizer for PVC |

This table provides a comparative overview of this compound and other common diester plasticizers.

Properties

IUPAC Name |

dinonyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O4/c1-3-5-7-9-13-17-21-25-31-27(29)23-19-15-11-12-16-20-24-28(30)32-26-22-18-14-10-8-6-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTXONBESJNLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063313 | |

| Record name | Decanedioic acid, dinonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4121-16-8 | |

| Record name | Dinonyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4121-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid, 1,10-dinonyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 1,10-dinonyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, dinonyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinonyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Dinonyl Sebacate

Esterification Pathways for Dinonyl Sebacate (B1225510) and Analogues

The principal method for synthesizing dinonyl sebacate is through the Fischer esterification of sebacic acid with nonyl alcohol. This reaction involves heating the reactants in the presence of an acid catalyst, with the continuous removal of water to drive the reaction towards the formation of the ester. While specific data on this compound synthesis can be limited, the principles are analogous to the well-documented synthesis of other sebacate esters, such as dibutyl sebacate. royalsocietypublishing.org

The general esterification process can be summarized in the following steps:

Esterification: Sebacic acid and nonyl alcohol are reacted with an acid catalyst under heat and reflux. Water is removed, often aided by a micro-vacuum, to shift the equilibrium.

Washing: The reaction mixture is washed with water to remove any residual acid catalyst.

Purification: A finishing agent mixture, which may include components like calcium oxide, magnesium oxide, and activated carbon, is added to purify the product.

Filtration: The mixture is filtered to remove solid impurities and adsorbents, yielding the purified this compound.

Catalytic Systems in Sebacate Ester Synthesis

The choice of catalyst is critical in the synthesis of sebacate esters, influencing both reaction rate and product purity. A variety of catalytic systems, both homogeneous and heterogeneous, have been employed.

Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly used due to their high catalytic activity and availability. royalsocietypublishing.org However, their use presents challenges in separation from the product and can lead to environmental concerns due to the need for neutralization. royalsocietypublishing.org Organometallic compounds, such as dibutyltin (B87310) oxide, have also shown excellent catalytic activity in the synthesis of related esters. researchgate.net The Yamaguchi esterification protocol, which utilizes 2,4,6-trichlorobenzoyl chloride and DMAP, is another effective method for producing functionalized esters with high yields under mild conditions. frontiersin.org

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These include Nafion-silica composites and Amberlyst 15, which can be more easily separated from the reaction mixture. researchgate.net Lipases, such as that from Candida antarctica, have been used as biocatalysts, offering mild reaction conditions and high yields, though the cost of the enzyme can be a consideration. researchgate.netnih.gov Supported metal nanoparticle catalysts, where metal nanoparticles are immobilized on molecularly modified surfaces, represent an emerging class of versatile catalytic systems. nih.gov

Table 1: Comparison of Catalytic Systems in Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid royalsocietypublishing.org | High activity, readily available royalsocietypublishing.org | Difficult to separate, waste generation royalsocietypublishing.org |

| Heterogeneous | Nafion-silica, Amberlyst 15 researchgate.net | Easy separation, reusable | Can be less active than homogeneous catalysts |

| Biocatalysts | Lipases (e.g., from Candida antarctica) researchgate.netnih.gov | Mild conditions, high selectivity, high yield researchgate.net | Higher cost, potential for denaturation |

| Organometallic | Dibutyltin oxide researchgate.net | High catalytic activity | Potential for metal contamination |

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, pressure, and the molar ratio of reactants. arborpharmchem.com

Temperature: The reaction is typically heated to facilitate the esterification process. However, excessively high temperatures can lead to side reactions and degradation of the product. arborpharmchem.com

Pressure: A reduced pressure or micro-vacuum is often applied to aid in the removal of water, which is a byproduct of the esterification. This shifts the reaction equilibrium towards the product side, thereby increasing the yield.

Molar Ratio: An excess of one reactant, typically the alcohol, is often used to drive the reaction to completion. For the synthesis of dibutyl sebacate, a butanol to sebacic acid ratio of 4:1 has been shown to produce a near-quantitative yield. royalsocietypublishing.org A similar optimization would be applicable to this compound synthesis.

Catalyst Concentration: The amount of catalyst must be carefully controlled. While a sufficient amount is needed to achieve a reasonable reaction rate, an excess can promote unwanted side reactions.

A study on the synthesis of di-n-butyl sebacate demonstrated that a yield of approximately 100% could be achieved under optimized conditions of 90°C with a 15 mol% triethylamine-sulfuric(VI) acid catalyst and a 4:1 butanol to sebacic acid ratio over 2 hours. royalsocietypublishing.org

Table 2: Example of Optimized Reaction Conditions for Dibutyl Sebacate Synthesis royalsocietypublishing.org

| Parameter | Optimized Value |

| Temperature | 90°C |

| Catalyst | 15 mol% triethylamine-sulfuric(VI) acid |

| Reactant Ratio | 4:1 (Butanol:Sebacic Acid) |

| Reaction Time | 2 hours |

| Yield | ~100% |

Derivatization and Functionalization Strategies for Sebacate Esters

The functionalization of sebacate esters allows for the introduction of new chemical groups, which can tailor their physical and chemical properties for specific applications. This can include improving properties like biodegradability or creating reactive sites for further chemical modification.

One approach involves the synthesis of polyesters with free functional groups. For instance, poly(sebacoyl diglyceride) (PSeD), which has free hydroxyl groups, can be synthesized. nih.gov These hydroxyl groups can then be further functionalized. A model reaction demonstrated the synthesis of a maleic monoester derivative of PSeD through microwave-assisted esterification, yielding a polymer with free α,β-unsaturated carboxylic groups. google.com

Another strategy involves the use of amino acids to create poly(ester amides) (PEAs) with pendant functional groups. researchgate.net For example, interfacial polymerization between sebacoyl chloride and monomers containing protected functional groups can yield PEAs that, after deprotection, possess reactive handles for further derivatization. researchgate.net The synthesis of hemiacetal esters from sebacic acid and butyl vinyl ether has also been explored, creating functional groups that can undergo exchange reactions. mdpi.com

High Molecular Weight Sebacate Ester Synthesis

The synthesis of high molecular weight esters based on sebacic acid is of interest for creating biodegradable polymers with a range of mechanical properties. These are typically polyesters or copolyesters.

One method is the two-step polycondensation process. First, an excess of a diol is esterified with a diacid (like sebacic acid) to form oligomers. In the second step, these oligomers undergo trans-esterification under vacuum to form a high-molecular-weight polymer. mdpi.com For example, poly(butylene sebacate-co-terephthalate) (PBSeT) with molecular weights ranging from 88,700 to 154,900 g/mol has been successfully synthesized. mdpi.com

Another approach is the transesterification of dimethyl sebacate with a diol, such as neopentyl glycol, to produce oligomeric esters. researchgate.netresearchgate.net The degree of oligomerization and the resulting molecular weight can be controlled by the reaction conditions and the catalyst used. researchgate.net Ring-opening polymerization of a cyclic thioester derived from dimethyl sebacate has also been shown to produce a high molecular weight polythioester with a molecular weight of about 120,000 g/mol . nih.gov

Polymer Science Applications and Contributions of Dinonyl Sebacate

Role as a Polymeric Plasticizer

Plasticizers are essential components in polymer processing, functioning by embedding themselves between polymer chains. This action reduces the intermolecular forces, thereby lowering the glass transition temperature (Tg) of the polymer and imparting greater flexibility. Dinonyl sebacate (B1225510) is particularly valued for its performance characteristics, which include low volatility, excellent low-temperature flexibility, and good compatibility with a range of polymers.

Influence on Polymer Mechanical Properties (e.g., Durability, Pliability)

The incorporation of dinonyl sebacate into a polymer matrix significantly alters its mechanical properties, transforming rigid and brittle materials into more pliable and durable products. By reducing the polymer-polymer chain interactions, this compound increases the "free volume" within the polymer structure, allowing the macromolecules greater mobility. This results in a softer, more easily deformable material.

A key advantage of sebacate esters like this compound is their ability to impart excellent flexibility at low temperatures. This is a critical property for applications in environments where materials are exposed to cold conditions, preventing them from becoming brittle and failing. For instance, while specific data for this compound is proprietary, studies on the closely related dibutyl sebacate (DBS) in Poly(vinyl chloride) (PVC) demonstrate a significant improvement in mechanical properties. PVC plasticized with DBS shows a high extension of 350% and a breaking stress of 15.7 MPa, indicating a material that is both flexible and strong. nih.govresearchgate.net The Shore A hardness of DBS-plasticized PVC is around 80.2, which is softer and more flexible compared to PVC plasticized with some conventional phthalates. nih.gov This enhancement in pliability does not come at the cost of durability; the inherent properties of sebacates contribute to good resistance to extraction and migration, ensuring the long-term stability of the plasticized material. nih.gov

The addition of plasticizers like sebacates generally leads to a decrease in tensile strength and Young's modulus, but a significant increase in the elongation at break, which is indicative of enhanced flexibility. researchgate.net This trade-off is a fundamental aspect of plasticization, allowing for the tailoring of a polymer's mechanical response to suit specific application requirements.

Compatibility Studies with Polymer Systems (e.g., PVC, Cellulose (B213188) Esters, Styrene (B11656) Resins, Synthetic Rubbers)

The effectiveness of a plasticizer is heavily dependent on its compatibility with the host polymer. This compound and its analogues have been studied for their compatibility with a variety of polymer systems.

Poly(vinyl chloride) (PVC): this compound is frequently used as a plasticizer for PVC. mdpi.com Studies have shown that sebacates interact favorably with PVC, enhancing its flexibility and durability. mdpi.com The physicochemical compatibility can be estimated by comparing the Hansen solubility parameters of the plasticizer and the polymer. nih.gov The similarity in these parameters for sebacates and PVC indicates good miscibility. However, some compatibility charts rate dinonyl phthalate (B1215562) (a related plasticizer) as having poor to moderate compatibility with PVC at elevated temperatures, suggesting that application conditions are a critical factor. scielo.br

Cellulose Esters: Cellulose esters, such as cellulose acetate (B1210297) butyrate (B1204436) (CAB), are another class of polymers where sebacates find application. schem.netmdpi.com The butyryl content in CAB influences its compatibility with plasticizers; higher butyryl content generally leads to wider solvent and plasticizer compatibility. mdpi.com Dibutyl sebacate is known to be compatible with cellulose acetate butyrate and cellulose acetate propionate. schem.net The addition of plasticizers to cellulose esters generally reduces tensile strength and Young's modulus while increasing elongation at break, effectively making the material more flexible. researchgate.net

Styrene Resins: While polystyrene is often internally flexibilized with butadiene rubber, conventional plasticizers can be used to further increase flexibility. researchgate.net Diisooctyl sebacate, a compound structurally similar to this compound, is noted for its use as a plasticizer for styrene resins. aucklandcity.govt.nz

Synthetic Rubbers: Sebacate esters are well-regarded for their use in synthetic rubbers, particularly where cold resistance is important. schem.netkinampark.com They are known to be compatible with nitrile rubber and neoprene. schem.net The compatibility of plasticizers with rubbers like EPDM (ethylene propylene (B89431) diene monomer) has been studied, with dioctyl sebacate showing an effect on the glass transition temperature, indicating interaction with the polymer. google.com However, compatibility can be complex, with some charts indicating that dibenzyl sebacate (another sebacate ester) has poor to moderate compatibility with various rubbers like SBR, Butyl, and Neoprene. mdpi.com

| Polymer System | Compatibility with Sebacates (General) | Key Findings/Applications |

|---|---|---|

| Poly(vinyl chloride) (PVC) | Good to Moderate | Enhances low-temperature flexibility and durability. nih.govmdpi.com Compatibility can be temperature-dependent. scielo.br |

| Cellulose Esters (e.g., CAB) | Good | Used to increase flexibility and toughness. schem.netmdpi.com Compatibility is influenced by the ester's acyl group. mdpi.com |

| Styrene Resins | Compatible | Used to increase flexibility. researchgate.netaucklandcity.govt.nz |

| Synthetic Rubbers (e.g., Nitrile, Neoprene) | Good to Moderate | Imparts cold resistance. schem.net Compatibility can vary significantly with the specific rubber and sebacate ester. mdpi.com |

Sebacate-Based Co-polymers in Biomaterial Science

The versatility of sebacic acid extends beyond its use in plasticizers. It serves as a monomer in the synthesis of biodegradable and biocompatible polymers, which are of great interest in the field of biomaterial science for applications such as tissue engineering and drug delivery.

Poly(glycerol sebacate) (PGS) and its Derivatives

Poly(glycerol sebacate) (PGS) is a tough, biodegradable elastomer synthesized from the polycondensation of glycerol (B35011) and sebacic acid. researchgate.netualberta.ca Its biocompatibility, tunable mechanical properties, and biodegradability make it a highly attractive material for soft tissue engineering. researchgate.netualberta.caingentaconnect.com PGS can be modified to create a range of derivatives with tailored properties for specific biomedical applications. ualberta.cafrontiersin.org

Synthetic Approaches for PGS and Modified PGS

Several synthetic methods have been developed for the production of PGS and its derivatives, each with its own advantages and influencing the final properties of the polymer.

Thermal Polycondensation: This is the conventional and most common method for PGS synthesis. researchgate.netnih.govresearchgate.net It involves a two-step process: a pre-polymerization step at elevated temperatures (around 120-150°C) under an inert atmosphere, followed by a curing step under vacuum to induce crosslinking. researchgate.netnih.gov This method is energy-intensive and time-consuming. nih.govresearchgate.net

Microwave-Assisted Synthesis: To reduce the long reaction times of conventional synthesis, microwave-assisted polymerization has been explored. researchgate.netnih.gov This method can significantly shorten the pre-polymerization time, for example, 15 minutes of microwave irradiation can be as effective as 6 hours of conventional heating. ingentaconnect.comnih.gov However, this rapid synthesis can lead to a greater loss of the volatile glycerol monomer, altering the monomer ratio and resulting in a more rigid PGS. ingentaconnect.comnih.gov

Enzymatic Synthesis: Enzymatic catalysis, often using Candida antarctica lipase (B570770) B (CALB), offers a greener alternative to traditional methods. researchgate.net This approach can be performed at lower temperatures and can lead to a higher molecular weight and less branched pre-polymer compared to thermal methods. researchgate.net

Synthesis of PGS Derivatives: PGS can be chemically modified to create derivatives with enhanced properties. For example, PGS can be copolymerized with poly(ethylene glycol) (PEG) to form amphiphilic block copolymers with increased hydrophilicity. nih.gov Another approach is the methacrylation of PGS to introduce photoreactive groups, allowing for UV-crosslinking. researchgate.net

| Synthetic Approach | Description | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Thermal Polycondensation | Two-step process of pre-polymerization and vacuum curing at high temperatures. researchgate.netnih.gov | Well-established and widely used. | Time-consuming and energy-intensive. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate the polymerization reaction. researchgate.netnih.gov | Significantly reduces reaction time. ingentaconnect.comnih.gov | Can lead to significant glycerol loss and a more rigid polymer. ingentaconnect.comnih.gov |

| Enzymatic Synthesis | Utilizes enzymes like lipase to catalyze the polymerization. researchgate.net | Milder reaction conditions, can produce higher molecular weight pre-polymers. researchgate.net | May require longer reaction times than microwave-assisted methods. |

| Derivatization (e.g., with PEG, Methacrylate) | Chemical modification of the PGS backbone to introduce new functional groups. researchgate.netnih.gov | Allows for fine-tuning of properties like hydrophilicity and crosslinking mechanism. | Adds complexity to the synthesis process. |

Crosslinking Density and its Impact on Polymer Characteristics

The mechanical properties of PGS are highly tunable and are primarily governed by the crosslinking density of the polymer network. researchgate.netnih.gov The degree of crosslinking is controlled by the synthesis conditions, particularly the curing time and temperature. nih.gov

An increase in the crosslinking density, typically achieved by longer curing times or higher curing temperatures, leads to a stiffer and stronger material. nih.gov This is reflected in a higher Young's modulus and ultimate tensile strength. researchgate.net Conversely, a higher crosslinking density results in a decrease in the elongation at break, meaning the material becomes less elastic. researchgate.netnih.gov For example, increasing the curing time for a PGS membrane from 10 to 14 hours results in an elastomer with a higher crosslink density, increased tensile strength, and lower elasticity. nih.gov

The introduction of co-monomers or crosslinking agents can also significantly impact the crosslinking density and, consequently, the mechanical properties. The addition of PEG to the PGS backbone reduces the number of available hydroxyl groups for crosslinking, leading to a decrease in crosslinking density and a softer, more elastic material. nih.gov Conversely, using a more reactive crosslinker like citric acid can significantly reduce the required curing time to achieve a desired modulus and allows for the tuning of mechanical properties by varying the citrate (B86180) content.

The ability to precisely control the crosslinking density allows for the fabrication of PGS-based biomaterials with mechanical properties that can be tailored to match those of specific soft tissues, which is a critical requirement for successful tissue engineering applications. ualberta.ca

| Parameter | Effect on Crosslinking Density | Impact on Mechanical Properties |

|---|---|---|

| Increased Curing Time/Temperature | Increases | Higher Young's modulus and tensile strength; lower elongation at break. researchgate.netnih.gov |

| Addition of PEG | Decreases | Lower Young's modulus, tensile strength, and toughness; increased flexibility. nih.gov |

| Addition of Citric Acid (as crosslinker) | Increases (for a given time) | Higher Young's modulus and lower strain at break with increased citrate content. |

Elastomeric Properties and Their Tailoring in PGS-Based Materials

Poly(glycerol sebacate) (PGS) is a biodegradable elastomer synthesized from glycerol and sebacic acid. frontiersin.orgmdpi.com Its elastomeric properties are a key feature for its use in soft tissue engineering, as it can mimic the mechanical characteristics of natural tissues. rsc.org The mechanical properties of PGS, such as its Young's modulus and elongation at break, can be tailored by controlling the crosslinking density during synthesis. mdpi.com This is typically achieved by adjusting the curing time and temperature. researchgate.net For instance, longer curing times at elevated temperatures generally lead to a higher crosslink density, resulting in increased tensile strength and reduced elasticity. frontiersin.org

The introduction of plasticizers is a common method to modify the flexibility and workability of polymers. In the context of PGS-based materials, a plasticizer like this compound could be integrated into the polymer matrix to reduce intermolecular forces, thereby increasing flexibility. While direct studies detailing the use of this compound specifically with PGS are not prevalent in the provided search results, the principle of using sebacate esters as plasticizers is well-established. jst.go.jp The tailoring of elastomeric properties in PGS has been demonstrated through copolymerization with other polymers like poly(ethylene glycol) (PEG) to create materials with a wide range of mechanical characteristics. rsc.org

Table 1: Mechanical Properties of Various PGS Formulations

| Formulation | Young's Modulus (MPa) | Elongation at Break (%) | Ultimate Tensile Strength (MPa) | Citation |

|---|---|---|---|---|

| PGS (standard) | 0.03 - 1.4 | 125 - 265 | > 0.2 | mdpi.com |

| PGSA | 0.15 - 30 | 5 - 200 | - | frontiersin.org |

| Crosslinked PSeD | 1.57 ± 0.48 | 409 ± 29 | 1.83 ± 0.06 | mdpi.com |

Biocompatibility Assessments of Sebacate Polymers

The biocompatibility of sebacate polymers, particularly PGS, is a cornerstone of their application in the biomedical field. PGS degrades hydrolytically into glycerol and sebacic acid, both of which are natural metabolites in the human body, contributing to its high biocompatibility. In vitro studies have shown that PGS is non-cytotoxic, and in vivo studies have indicated that it elicits a minimal inflammatory response with little fibrous capsule formation. nih.gov

Assessments have been conducted on various cell lines, including fibroblasts, endothelial cells, and Schwann cells, demonstrating good cytocompatibility. mdpi.comnih.gov For example, PGS has been shown to have no negative effects on Schwann cell metabolic activity, attachment, or proliferation and does not induce apoptosis. nih.gov In fact, its in vitro effects were found to be comparable or even superior to poly(lactide-co-glycolide) (PLGA), a widely used biomaterial. nih.gov The favorable in vivo tissue response profile, characterized by significantly less inflammation and fibrosis compared to PLGA, further underscores its suitability for biomedical applications. nih.gov Copolymers of PGS have also been developed to enhance properties like hydrophilicity, which can further improve cell adhesion and proliferation. rsc.org

Application in Tissue Engineering Scaffolds

The tunable mechanical properties and biocompatibility of sebacate polymers make them excellent candidates for tissue engineering scaffolds. mdpi.comnih.gov PGS has been extensively investigated for the regeneration of various soft tissues, including cardiovascular, nerve, and cartilage tissues. nih.govgminsights.com The elastomeric nature of PGS allows it to be used in dynamic mechanical environments, such as the cardiovascular system.

PGS can be fabricated into porous scaffolds that support cell attachment, proliferation, and differentiation, providing a framework for tissue repair and regeneration. mdpi.commdpi.com The porosity and architecture of these scaffolds can be controlled to meet the specific requirements of different tissues. mdpi.com For instance, PGS has been used to create scaffolds for bone tissue engineering, where the scaffold's microarchitecture influences the osteogenesis of mesenchymal stem cells. mdpi.comnih.gov Furthermore, PGS can be functionalized with other materials, such as a decellularized bone extracellular matrix, to enhance its osteoinductive potential. mdpi.com

Hydrogel and Fiber Formation from Sebacate Copolymers

To overcome some limitations of PGS, such as its hydrophobicity and the need for high-temperature curing, copolymers have been developed to form hydrogels and fibers. arxiv.orgtandfonline.comnih.gov By copolymerizing PGS with hydrophilic polymers like poly(ethylene glycol) (PEG), it is possible to create amphiphilic copolymers that can form hydrogels. nih.gov These hydrogels exhibit high swelling, flexibility, and pH-responsive behaviors, making them suitable for various bioapplications. nih.gov

Furthermore, photocurable derivatives of PGS have been synthesized, allowing for the formation of crosslinked networks at room temperature. tandfonline.commdpi.com This is particularly advantageous for applications where in-situ gelation is required. frontiersin.org These photocurable copolymers can be processed into hydrogels and electrospun fibers. arxiv.orgmdpi.com The mechanical properties of these hydrogels can be enhanced by reinforcing them with electrospun nanofibers, creating composite materials with improved strength and elasticity. mdpi.comnih.gov

Drug Delivery System Formulations Incorporating Sebacate Esters

Sebacate esters and polymers derived from sebacic acid have shown significant promise in the formulation of drug delivery systems. nih.gov The biocompatibility and tunable degradation rates of materials like PGS make them suitable for controlled drug release. The degradation of PGS occurs via surface erosion, which is ideal for protecting water-vulnerable drugs and enabling a more flexible drug delivery profile. rsc.org

While direct mentions of this compound in specific drug delivery formulations are sparse in the provided results, the use of sebacate esters as a class of compounds in such systems is noted. For example, dinalbuphine sebacate is a prodrug designed for extended pain relief, where the sebacate moiety enhances lipophilicity for sustained release of the active drug, nalbuphine. patsnap.com This highlights the role of sebacate esters in modifying the pharmacokinetic profiles of drugs. Furthermore, PGS nanoparticles have been developed as carriers for anti-cancer drugs like 5-fluorouracil, demonstrating their potential to improve the efficacy of drug delivery to tumor sites. rsc.org

Coating Applications for Biomedical Implants (e.g., Stents)

The elastomeric and biocompatible properties of PGS make it a suitable material for coating biomedical implants, such as stents. gminsights.comnih.gov PGS coatings can improve the biocompatibility of the implant surface and can be formulated to provide controlled drug release. gminsights.com An electrospray coating of PGS on metal stents has been demonstrated, with the ability to control the surface morphology and thickness of the coating. nih.gov

The use of PGS as a coating is advantageous because it degrades by surface erosion, which can help in maintaining an intact residual layer during the degradation of the outer layers, thereby protecting the underlying implant material. acs.org This is particularly relevant for biodegradable implants like those made from magnesium alloys. acs.org

Other Sebacate-Containing Polymeric Systems (e.g., Poly(butylene sebacate-co-terephthalate))

Besides PGS, other sebacate-containing polymeric systems have been developed for various applications. One such example is Poly(butylene sebacate-co-terephthalate) (PBSeT), a biodegradable and flexible biopolymer. mdpi.com PBSeT is synthesized from biomass-based sebacic acid and can be seen as a bio-based alternative to petroleum-based polymers like poly(butylene adipate-co-terephthalate) (PBAT). mdpi.comnih.gov

PBSeT exhibits good elastomeric properties, with some formulations showing an elongation at break value of over 1600%. researchgate.netmdpi.com The properties of PBSeT can be tuned by varying the ratio of sebacic acid to terephthalate (B1205515) units. researchgate.netmdpi.com Increasing the aromatic content generally increases the tensile strength but decreases the elongation properties. researchgate.netmdpi.com The properties of PBSeT can be further enhanced through methods like solid-state polymerization, which can increase its crystallinity and thermal stability. mdpi.com

Table 2: Properties of PBSeT with Varying Monomer Ratios

| Sample (Sebacic acid:Dimethyl terephthalate) | Molecular Weight (Mw, g/mol) | Elongation at Break (%) | Key Property | Citation |

|---|---|---|---|---|

| PBSeT64 (6:4) | - | > 1600 | Amorphous, elastomeric | researchgate.netmdpi.com |

| PBSeT (various ratios) | 88,700 - 154,900 | - | High molecular weight | researchgate.netmdpi.com |

Polymer Inclusion Membranes (PIMs) Research Involving Sebacate Plasticizers

Polymer Inclusion Membranes (PIMs) are a specialized type of liquid membrane where a carrier (extractant) is immobilized within a polymer matrix. A plasticizer is often incorporated into the PIM formulation to increase the flexibility of the polymer chains, reduce the membrane's glass transition temperature, and facilitate the diffusion of the carrier-metal complex, thereby enhancing transport efficiency. mdpi.commdpi.comchalcogen.ro Sebacate esters represent a class of plasticizers that have been explored in PIM research, often highlighted as more environmentally friendly alternatives to commonly used phthalates. mdpi.com

While a variety of sebacate esters exist, detailed research focusing specifically on this compound within PIMs is limited in publicly available literature. However, extensive studies have been conducted on other sebacate plasticizers, particularly dibutyl sebacate (DBS) and dioctyl sebacate (DOS), providing valuable insights into the contributions of this class of compounds to polymer science applications.

Detailed Research Findings

Research has demonstrated that the choice of plasticizer significantly influences the mechanical properties and transport performance of PIMs. Sebacates have been evaluated in membranes typically composed of cellulose triacetate (CTA) or poly(vinyl chloride) (PVC) for the selective separation of heavy metal ions. mdpi.comresearchgate.net

A comparative study investigated the effect of several plasticizers, including dioctyl sebacate (DOS) and dibutyl sebacate (DBS), on the transport of mercury(II) using a PIM composed of 50% cellulose triacetate (CTA), 30% trioctylmethylammonium thiosalicylate (TOMATS) as the carrier, and 20% plasticizer. The results showed that the PIM plasticized with DBS achieved quantitative transport (100%) of Hg(II) from the feed phase to the receiving phase within 24 hours. In contrast, the membrane using DOS as the plasticizer exhibited a lower transport efficiency, in the range of 63–84% under the same conditions. mdpi.com

Another study focused on developing an efficient PIM for monitoring cadmium (Cd) in seawater. The research team tested PIMs made of CTA with the ionic liquid trihexyl(tetradecyl)phosphonium chloride (THTDPCl) as the carrier. To improve transport efficiency, different plasticizers were used. In an experiment to enhance metal release into the stripping phase, a membrane composition of 50% CTA, 10% THTDPCl, and 40% dibutyl sebacate (DBS) was evaluated. This PIM successfully transported 93% of the initial cadmium from the feed to the stripping phase after 24 hours. mdpi.comsemanticscholar.org This demonstrates the effectiveness of DBS in creating a PIM with high transport efficiency for specific heavy metals.

Table 1: Properties of Sebacate Plasticizers Used in PIM Research

This table is interactive. Users can sort and filter the data.

| Plasticizer | Abbreviation | Viscosity (cP at 25°C) | Dielectric Constant | Source(s) |

| Dibutyl sebacate | DBS | 9.5 | 4.5 | mdpi.com |

| Dioctyl sebacate | DOS | 16.7 | 3.9 | mdpi.com |

Table 2: Performance Data of PIMs Containing Sebacate Plasticizers

This table is interactive. Users can sort and filter the data.

| Polymer | Carrier | Plasticizer (wt%) | Target Ion | Transport Efficiency (%) (Time) | Source(s) |

| Cellulose Triacetate (CTA) | Trioctylmethylammonium Thiosalicylate (TOMATS) | Dibutyl sebacate (20%) | Hg(II) | 100% (24 h) | mdpi.com |

| Cellulose Triacetate (CTA) | Trioctylmethylammonium Thiosalicylate (TOMATS) | Dioctyl sebacate (20%) | Hg(II) | 63-84% (24 h) | mdpi.com |

| Cellulose Triacetate (CTA) | Trihexyl(tetradecyl)phosphonium chloride (THTDPCl) | Dibutyl sebacate (40%) | Cd(II) | 93% (24 h) | mdpi.comsemanticscholar.org |

Tribological and Lubricant Science Investigations of Dinonyl Sebacate

Dinonyl Sebacate (B1225510) as a Synthetic Lubricant Base Stock Component

Dinonyl sebacate (DNS) is a synthetic ester utilized as a base stock component in high-performance lubricants. As a member of the dibasic acid ester family, it is synthesized from the esterification of sebacic acid, a straight-chain dibasic acid, and nonyl alcohol. dtic.mil The molecular structure of diesters like DNS, characterized by two ester groups, contributes to their desirable properties as lubricant base stocks. cnlubricantadditive.com The choice of the acid and alcohol components is critical in determining the final characteristics of the ester, such as its viscosity, low-temperature fluidity, volatility, and thermal stability. researchgate.net

Sebacate esters, in general, are recognized for their application in lubricants intended for use across a wide temperature spectrum, owing to a favorable combination of properties. dtic.mil Compared to conventional mineral oils, synthetic esters like this compound exhibit higher polarity. This polarity results in superior solvency for additives and better sludge dispersancy. researchgate.net The extended alkyl chains of this compound contribute to reduced volatility and enhanced stability, making it a critical component in industrial applications that require high thermal endurance. These esters are often employed in demanding applications, including the formulation of greases and industrial oils where consistent performance is essential. emeryoleo.com

The general properties of sebacate esters as lubricant base stocks are well-documented, highlighting their role in formulating advanced lubricants. researchgate.net Their characteristics make them a suitable choice for applications requiring high stability and reliable lubrication.

Table 1: General Properties of Sebacate Esters as Lubricant Base Stocks (Note: Data is representative of sebacate esters, including close analogs like dioctyl and iso-tridecyl sebacate, to illustrate typical performance.)

| Property | Typical Value/Characteristic | Source |

| Viscosity Index (VI) | High, generally >140 | researchgate.netemeryoleo.com |

| Pour Point | Very Low, can be ≤ -50°C | researchgate.netemeryoleo.com |

| Thermal-Oxidative Stability | Good to Excellent | researchgate.netlehvoss.it |

| Volatility | Low | researchgate.net |

| Additive Solvency | Superior due to polarity | researchgate.net |

| Lubricity | Excellent | researchgate.netemeryoleo.com |

Performance Characteristics in Lubricant Formulations

A key performance advantage of this compound and other sebacate esters is their excellent behavior at low temperatures. emeryoleo.com This characteristic is crucial for lubricants used in environments with wide temperature fluctuations, such as in aviation and automotive applications. dtic.milresearchgate.net The low-temperature fluidity of these esters is quantified by their very low pour points, which is the lowest temperature at which the oil will still flow. researchgate.net

Research and industrial applications show that this compound is specifically used in grease formulations to improve low-temperature properties. Studies on chemically similar diesters, such as dibutyl sebacate (DBS) and di-2-ethylhexyl sebacate (DEHS), further confirm the exceptional low-temperature capabilities of this class of compounds. emeryoleo.comatamanchemicals.com For instance, DEHS is reported to have a pour point of -70°C or lower. emeryoleo.com This performance is attributed to the molecular structure of the branched alkyl chains, which hinder the formation of wax crystals that can cause lubricants to solidify at low temperatures. researchgate.net The ability of these esters to maintain fluidity in cold conditions ensures proper lubrication of critical components during start-up and operation in frigid environments, preventing wear that can be exacerbated by inadequate oil flow. researchgate.net

Table 2: Low-Temperature Properties of Various Sebacate Esters

| Ester | Pour Point (°C) | Source |

| Di-2-ethylhexyl Sebacate | ≤ -70 | emeryoleo.com |

| Iso-C13H27 Sebacate | -52 | researchgate.net |

| 2-Ethylhexyl Sebacate | Very Low | lehvoss.it |

Synthetic esters like this compound generally exhibit good thermal and oxidative stability, which is a significant advantage over traditional mineral oils. cnlubricantadditive.comlehvoss.it However, for high-temperature applications, their intrinsic stability is often enhanced by the addition of antioxidants to prevent premature degradation. cnlubricantadditive.comresearchgate.net The oxidation of an ester lubricant can lead to the formation of acids, sludge, and deposits, which increase viscosity and cause corrosion and wear of metal parts. researchgate.net

Studies on dioctyl sebacate (a close analog of DNS) have explored the mechanisms of oxidative degradation and the effects of various antioxidants. researchgate.netresearchgate.net The oxidation process for di-2-ethylhexyl sebacate (DEHS) has been shown to involve hydrolysis and oxidation reactions, producing degradation products such as alcohols and monoesters. researchgate.net Interestingly, while the initial formation of hydroperoxides can worsen the lubricant's properties, the subsequent formation of more polar compounds can, in some cases, improve anti-wear and friction-reducing characteristics. researchgate.net

The effectiveness of lubricant formulations is highly dependent on the synergy between the base stock and antioxidant additives. Research has shown that combinations of different types of antioxidants can produce synergistic effects, significantly improving the oxidation stability of the ester oil. researchgate.net For example, a combination of a hindered bis-phenol (HP), octylated phenyl-alpha-naphthylamine (OPANA), and a tolutriazole derivative (TZ) was found to exhibit the highest synergistic antioxidant activity in dioctyl sebacate. researchgate.net Conversely, some combinations, like those involving octylated diphenylamine (B1679370) (ODPA), can show antagonistic effects. researchgate.net The performance of these antioxidant packages is often evaluated using methods like the Rotary Bomb Oxidation Test (RBOT) and Pressure Differential Scanning Calorimetry (PDSC), which measure the oxidation induction time. researchgate.nettainstruments.com

Table 3: Antioxidant Performance in Dioctyl Sebacate Oil (RBOT)

| Antioxidant Combination | Result | Source |

| Dioctyl Sebacate (Base Oil) | Baseline | researchgate.net |

| + Hindered Bis-Phenol (HP) | Improved Stability | researchgate.net |

| + Octylated Diphenylamine (ODPA) | Antagonistic Effect Observed | researchgate.net |

| + HP:OPANA:TZ Combination | Highest Synergistic Activity | researchgate.net |

Low-Temperature Performance Studies

Tribological Behavior and Wear Mechanisms

The tribological performance of this compound is rooted in the inherent polarity of its ester molecules. cnlubricantadditive.com This polarity promotes the adsorption of the lubricant molecules onto metal surfaces, forming a durable and high-strength boundary film. cnlubricantadditive.comresearchgate.net This adsorbed layer acts as a protective barrier between moving surfaces, effectively reducing the coefficient of friction and preventing direct metal-to-metal contact. cnlubricantadditive.com

Investigations into the tribological behavior of di(2-ethylhexyl) sebacate (DEHS) reveal that the formation of this boundary film is a rapid process, occurring within the first 40 seconds of friction. researchgate.net The chemical transformation of the lubricant molecules at the frictional interface is accelerated by the presence of unoxidized iron on the wear track. researchgate.net

Furthermore, the decomposition of the ester under tribological stress can contribute to friction reduction. researchgate.net Studies have shown that under lubrication with dioctyl sebacate (DOS), wear debris consisting of nano-sized iron oxide (Fe₃O₄) particles coated with carbonaceous matter can be generated. researchgate.net This debris can fill in the grooves of the steel surfaces, forming a tribofilm that acts as a solid lubricant, thereby enhancing the lubricating effect. researchgate.net As the ester oxidizes during use, the resulting high-polarity products, such as acids and alcohols, can also significantly improve the anti-wear and friction-reducing properties of the lubricant. researchgate.net

The tribological properties of this compound base oils can be significantly enhanced through the incorporation of additives, particularly nanoparticles. mdpi.comresearchgate.net Nanoparticles function as lubricant additives through several mechanisms, including a rolling/sliding effect between surfaces, the formation of a protective film, and a mending effect on worn surfaces. jocpr.com

Research has specifically highlighted the effective interaction between dioctyl sebacate and molybdenum disulfide (MoS₂) nanoparticles. mdpi.comuq.edu.au Studies demonstrate the formation of an adsorption film of MoS₂ nanoparticles and the ester on steel surfaces, which works to alleviate both friction and wear. mdpi.comuq.edu.au The effectiveness of nanoparticle dispersion is crucial, often requiring the use of dispersants to prevent agglomeration and ensure a stable suspension in the base oil. researchgate.net

The synergy between the nanoparticle additive and the ester base stock is key to improved performance. The nanoparticles can become deposited on the friction surfaces, creating a tribo-film that reduces shearing resistance. jocpr.com For example, the addition of MoS₂/C₆₀ nanocomposites as an additive in dioctyl sebacate has been studied to improve tribological performance. researchgate.net The concentration of the nanoparticle additive is a critical factor; an optimal concentration exists to achieve the maximum reduction in friction and wear, as adding more nanoparticles does not necessarily lead to further improvement. mdpi.com

Friction Reduction Mechanisms

Advanced Lubricant System Design Incorporating Sebacate Esters

The formulation of advanced lubricants is a complex process involving the careful selection of base oils and additives to achieve specific performance characteristics. Sebacate esters, including this compound, are highly valued as synthetic base stocks due to their favorable properties, such as good thermal stability, high viscosity indices, and excellent low-temperature fluidity. researchgate.net The design of high-performance lubricant systems often involves incorporating these esters with a synergistic blend of additives to enhance properties like oxidation resistance, wear protection, and corrosion inhibition.

Research into lubricant systems based on sebacate esters demonstrates that performance is not merely a sum of the individual components but is greatly influenced by the interactions between the base fluid and the additive package. The inherent polarity of ester molecules, such as this compound, allows for good solubility of additives, which can lead to significant performance improvements even at low concentrations. google.com

A critical aspect of designing lubricants for high-temperature applications is managing oxidative degradation. Studies on bis(2-ethylhexyl) sebacate (dioctyl sebacate or DOS), a structurally similar compound to this compound, show that without antioxidants, the ester rapidly reacts with oxygen at elevated temperatures. dtic.mil The introduction of antioxidant additives is therefore essential. Research has shown that amine-type antioxidants, such as phenothiazine (B1677639) and various diphenylamines, are particularly effective in preventing the oxidation of sebacate esters at high temperatures. dtic.milresearchgate.net The effectiveness of these antioxidants is often measured by the change in viscosity and the formation of acidic byproducts over time during oxidation tests. dtic.mil

Furthermore, synergistic effects are often observed when multiple additives are used in combination. For instance, studies on dioctyl sebacate oil have explored the interactions between different types of antioxidants, such as hindered phenols, octylated diphenylamine, and octylated phenyl-alpha-naphthylamine. researchgate.net The results indicate that specific combinations can provide significantly higher antioxidant activity than any single additive used alone. researchgate.net

In addition to oxidation stability, enhancing anti-wear and extreme pressure properties is crucial for many lubricant applications. Borate (B1201080) esters have been investigated as sulfur- and phosphorus-free additives in dioctyl sebacate. rsc.org Research indicates that the effectiveness of such additives can be highly dependent on the base oil. While a specific N-containing borate ester showed good anti-wear properties in paraffinic and poly-alpha-olefin (PAO) base oils, its performance decreased when added to dioctyl sebacate, suggesting an antagonistic interaction or a different lubrication mechanism in the ester base oil. rsc.org

Grease formulations represent another area of advanced lubricant design where sebacate esters are employed. This compound is used in grease formulations along with anti-corrosive agents like dinonyl naphthalene (B1677914) sulfonate to enhance low-temperature performance and reduce wear. The properties of greases based on sebacate esters are also heavily influenced by the thickener used. Studies have been conducted on greases using dioctyl sebacate as the base oil with polyurea thickeners derived from different amines. The structure of these thickeners was found to have a significant impact on the grease's rheological properties and anti-wear activity. researchgate.net

The following tables present research findings from studies on sebacate esters and their performance in various lubricant systems.

Table 1: Physicochemical and Tribological Properties of Various Sebacate Esters This table compiles data from studies on different sebacate esters to illustrate how the alcohol and acid structure influences key lubricant properties.

| Ester Name | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index | Pour Point (°C) | Flash Point (°C) | Oxidative Stability (°C) |

|---|---|---|---|---|---|---|

| Dibutyl Sebacate | 17.69 | 3.99 | 124 | -20 | 167 | - |

| Dihexyl Sebacate | - | - | - | 8 | - | - |

| Diheptyl Sebacate | 6.59 | 2.10 | 122 | -9 | 183 | - |

| Dioctyl Sebacate (DOS) | 5.88 | 2.00 | 146 | 15 | 210 | 290 |

| Di-2-ethylhexanol Sebacate (D2EHS) | - | - | - | -60 | - | - |

Data sourced from multiple studies. researchgate.netakademisains.gov.my Note: Direct data for this compound was not available in the cited research for all parameters.

Table 2: Performance of Antioxidant Additives in Dioctyl Sebacate (DOS) Base Oil This table summarizes the synergistic and antagonistic effects of different antioxidant combinations in DOS, evaluated by the Rotary Bomb Oxidation Test (RBOT), which measures the oxidation induction time (OIT).

| Base Oil | Additive(s) (Concentration) | Test Type | Oxidation Induction Time (OIT) (min) | Effect |

|---|---|---|---|---|

| DOS | None | Isothermal | 25 | - |

| DOS | Hindered Bis-Phenol (HP) | Isothermal | 45 | - |

| DOS | Octylated Diphenylamine (ODPA) | Isothermal | 110 | - |

| DOS | Octylated Phenyl-alpha-naphthylamine (OPANA) | Isothermal | 140 | - |

| DOS | Tolutriazole Derivative (TZ) | Isothermal | 30 | - |

| DOS | HP + OPANA + TZ | Isothermal | 250 | Synergistic |

| DOS | HP + ODPA + OPANA + TZ | Isothermal | 230 | Antagonistic (vs. HP+OPANA+TZ) |

Table 3: Tribological Performance of a Borate Ester Additive in Different Base Oils This table shows the anti-wear properties of a synthesized N-containing borate ester (DEBE) in various base oils, as indicated by the wear scar diameter (WSD) from a four-ball test. A smaller WSD indicates better anti-wear performance.

| Base Oil | Additive (1.0 wt%) | Average Wear Scar Diameter (WSD) (mm) |

|---|---|---|

| Liquid Paraffin (LP) | None | 0.81 |

| Liquid Paraffin (LP) | DEBE | 0.49 |

| Poly-alpha-olefin (PAO) | None | 0.76 |

| Poly-alpha-olefin (PAO) | DEBE | 0.55 |

| Dioctyl Sebacate (DIOS) | None | 0.65 |

| Dioctyl Sebacate (DIOS) | DEBE | 0.70 |

Data sourced from a study on a novel borate ester additive. rsc.org The results highlight that the additive's effectiveness varies significantly with the base oil, showing reduced anti-wear ability in dioctyl sebacate under the tested conditions.

Environmental Fate, Transport, and Degradation Pathways of Dinonyl Sebacate

Biodegradation Mechanisms and Rates

The biodegradation of sebacate (B1225510) esters, including dinonyl sebacate, is a critical process in determining their environmental persistence. Sebacates are generally considered to be more biodegradable than some other types of plasticizers, such as phthalates. The primary mechanism for the breakdown of these compounds in the environment is through biological activity. atamanchemicals.com

The biodegradation of this compound is initiated by the enzymatic hydrolysis of its ester bonds. numberanalytics.com This reaction is catalyzed by enzymes such as lipases, which are ubiquitous in the environment and produced by a wide range of microorganisms, including bacteria and fungi. atamanchemicals.comnumberanalytics.comnih.gov Lipases cleave the ester linkages, breaking down this compound into its constituent components: sebacic acid and nonanol.

This process is not unique to this compound but is a common pathway for the degradation of other ester-based compounds. For instance, studies on analogous compounds like dibutyl sebacate have shown that they are readily biodegraded by pure cultures of bacteria and fungi. atamanchemicals.comatamanchemicals.com The enzymatic degradation process involves the enzyme binding to the polymer surface and catalyzing the hydrolytic cleavage of the ester bonds, leading to the formation of smaller, water-soluble oligomers and monomers that can be further metabolized by microorganisms. uc.edumdpi.com The rate of this enzymatic hydrolysis can be influenced by environmental factors such as temperature and pH. numberanalytics.com

In the context of polymeric materials where this compound might be used as a plasticizer, the degradation kinetics can be significantly influenced by the polymer matrix's properties, such as crosslink density. While direct studies on this compound's role in crosslinked systems are limited, research on related poly(glycerol sebacate) (PGS) elastomers provides valuable insights.

For PGS, an increase in crosslink density, typically achieved by extending the curing time, results in a stiffer and stronger material. nih.gov However, it has been observed that the in vivo degradation rate of PGS, which occurs primarily through surface erosion mediated by enzymatic activity, is not significantly dependent on the crosslink density. nih.gov This suggests that while mechanical properties are altered, the accessibility of the ester bonds to enzymatic attack at the surface remains relatively constant.

Structural modifications to the polymer backbone can also affect degradation rates. For example, the incorporation of other monomers, like lactic acid into a PGS matrix to form poly(glycerol-sebacate-lactic acid) (PGSL), can alter the degradation profile. Such modifications can change the hydrophilicity and the susceptibility of the ester bonds to hydrolysis, thereby tuning the degradation kinetics.

Table 1: Factors Influencing Degradation Kinetics

| Factor | Influence on Degradation | Relevant Findings |

|---|---|---|

| Enzyme Presence | Accelerates degradation through hydrolysis of ester bonds. | Lipases and other esterases are key enzymes. numberanalytics.comnih.gov |

| Crosslink Density | May not significantly alter surface erosion rates in some polymers. | In PGS, mass loss rates were not a function of curing time in enzymatic digestion studies. nih.gov |

| Structural Modification | Can be used to tune degradation rates. | Incorporation of lactic acid into PGS alters its degradation properties. |

The degradation of materials containing sebacate esters has been studied using various model systems.

In Vitro Models: These studies often involve incubating the material in a phosphate-buffered saline (PBS) solution at physiological temperature (37°C) to simulate body fluids. To accelerate degradation and mimic enzymatic action, enzymes like lipase (B570770) or cholesterol esterase are often added to the medium. nih.govuc.pt These systems have shown that while simple hydrolysis in PBS occurs, the presence of enzymes significantly accelerates the degradation process. nih.govuc.pt For example, in vitro studies on PGS have demonstrated a much slower degradation in PBS alone compared to when enzymes are present. uc.pt

In Vivo Models: Animal models, such as subcutaneous implantation in rats, are used to assess the biocompatibility and degradation of these materials in a living organism. nih.govnih.gov In vivo studies have revealed that the degradation of sebacate-based polymers like PGS is often faster than in in vitro PBS models without enzymes. sigmaaldrich.com This discrepancy is attributed to the rich enzymatic environment in vivo. For PGS, in vivo degradation is characterized by surface erosion, allowing the implant to maintain its structural integrity for a longer period. nih.gov

Table 2: Comparison of In Vitro and In Vivo Degradation of Sebacate-Based Polymers

| Model System | Key Characteristics | Typical Observations |

|---|---|---|

| In Vitro (PBS) | Simulates physiological pH and temperature. | Slow degradation, primarily through hydrolysis. uc.pt |

| In Vitro (PBS + Enzymes) | Mimics enzymatic degradation pathways. | Significantly faster degradation compared to PBS alone. nih.govuc.pt |

| In Vivo (Animal Implantation) | Represents the complex biological environment. | Faster degradation than in vitro models without enzymes, often by surface erosion. nih.govsigmaaldrich.com |

Influence of Crosslink Density and Structural Modifications on Degradation Kinetics

Environmental Distribution and Partitioning Studies

The distribution of this compound in the environment is dictated by its tendency to move between air, water, soil, and sediment. This partitioning behavior is influenced by its physical and chemical properties, such as water solubility and vapor pressure. itrcweb.org

Due to its low water solubility, this compound is expected to adsorb to organic matter in soil and sediment. atamanchemicals.com This process, known as sorption, reduces its concentration in the water column and limits its mobility in the environment. The tendency of a chemical to adsorb is often estimated by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). For analogous compounds like dibutyl sebacate, the estimated Koc value suggests that it is expected to adsorb to suspended solids and sediment in water. atamanchemicals.comatamanchemicals.com This adsorption to particulate matter means that sediments can act as a sink for these compounds in aquatic environments. atamanchemicals.com

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The potential for a chemical to volatilize from water is often estimated using its Henry's Law constant. For compounds with a low Henry's Law constant, volatilization from water surfaces is not expected to be a significant fate process. atamanchemicals.com

Based on data for analogous sebacates like dibutyl sebacate, which has a low estimated Henry's Law constant, this compound is not expected to significantly volatilize from water or moist soil surfaces. atamanchemicals.comatamanchemicals.com Similarly, its low vapor pressure suggests that volatilization from dry soil surfaces would also be negligible. atamanchemicals.com

Bioconcentration Potential in Aquatic Organisms

The bioconcentration potential of a chemical substance refers to its accumulation in an aquatic organism from the surrounding water. This process is a key consideration in environmental risk assessment as it can lead to the transfer of chemicals through the food web. The bioconcentration factor (BCF) is a critical metric used to quantify this potential, representing the ratio of the concentration of a chemical in an organism to its concentration in the water at a steady state.

For a related compound, dibutyl sebacate (DBS), an estimated BCF of 77 has been reported. atamanchemicals.com This value suggests a moderate potential for bioconcentration in aquatic organisms. atamanchemicals.com Given the larger size of the nonyl alkyl chains in this compound compared to the butyl chains in DBS, it is plausible that this compound could have a higher BCF due to increased lipophilicity. However, other factors, such as a potentially lower rate of uptake due to its larger molecular size, could counteract this effect. For some high molecular weight polymers, it is suggested that they are not expected to bioaccumulate because their size may prevent them from crossing biological membranes.

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the BCF of chemicals when experimental data is lacking. These models utilize the octanol-water partition coefficient (log Kow) as a key parameter. While a specific measured log Kow for this compound is not cited, its structural characteristics suggest a high log Kow value, which would generally correlate with a higher BCF.

It is important to note that the absence of direct experimental BCF data for this compound introduces a degree of uncertainty in its bioconcentration potential assessment. The following table provides a summary of estimated and analogous compound data.

Table 1: Estimated and Analogous Bioconcentration Data

| Compound | CAS Number | BCF Value | BCF Type | Source |

| Dibutyl sebacate | 109-43-3 | 77 | Estimated | atamanchemicals.com |

| This compound | 4121-16-8 | Not available | - | - |

Further research, including laboratory studies following standardized guidelines such as the OECD 305 fish bioconcentration test, is necessary to definitively determine the BCF of this compound and reduce the uncertainty in its environmental risk profile.

Ecological Impact Assessments

Ecological impact assessments evaluate the potential adverse effects of a chemical on ecosystems. For this compound, while specific and comprehensive ecological impact assessment reports are not widely available in the public domain, its potential impact can be inferred from its expected environmental behavior and ecotoxicity data for related substances.

The primary route of entry of this compound into the aquatic environment is likely through the leaching of plastic materials during their use and disposal. Once in the aquatic environment, its low water solubility and high lipophilicity suggest that it will likely partition to sediment and suspended organic matter. This behavior can reduce its bioavailability in the water column but increase exposure for benthic (sediment-dwelling) organisms.

Ecotoxicity studies on analogous phthalate (B1215562) and sebacate esters indicate that these compounds can exert toxic effects on aquatic organisms, although generally at concentrations higher than those typically found in the environment. Studies on plasticizers have shown the potential to affect physiological processes in aquatic species.

An ecological risk assessment framework typically considers the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). The PNEC is derived from ecotoxicity data for various aquatic organisms, such as algae, invertebrates (e.g., Daphnia magna), and fish. Without specific ecotoxicity data for this compound, a precise PNEC cannot be calculated. However, data for analogous compounds can provide an initial indication of potential concern.

Table 2: Conceptual Framework for Ecological Impact Assessment of this compound

| Assessment Component | Key Considerations for this compound | Data Gaps |

| Exposure Assessment | - Leaching from plastic products- Partitioning to sediment and biota- Potential for long-range transport | - Measured environmental concentrations in various compartments- Degradation rates in different environmental media |

| Effects Assessment | - Potential for acute and chronic toxicity to aquatic organisms- Endocrine-disrupting potential (observed for some plasticizers)- Effects on sediment-dwelling organisms | - Specific ecotoxicity data (LC50, EC50, NOEC) for this compound for fish, invertebrates, and algae- Studies on the potential for endocrine disruption |

| Risk Characterization | - Comparison of estimated exposure levels with toxicity data of analogous compounds | - A quantitative risk characterization is not possible without specific exposure and effects data. |

Given the data gaps, a definitive ecological impact assessment for this compound cannot be completed. The potential for bioaccumulation and the known effects of other plasticizers suggest that further investigation into the ecotoxicity of this compound is warranted to ensure a comprehensive understanding of its environmental risks.

Advanced Analytical Methodologies in Dinonyl Sebacate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of dinonyl sebacate (B1225510), enabling its separation from complex matrices and its precise quantification. Various chromatographic techniques, each with specific advantages, are utilized to meet different analytical challenges.

Gas Chromatography (GC) and its Applications

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like dinonyl sebacate. In GC, the sample is vaporized and swept by a carrier gas through a column that separates the components based on their boiling points and interactions with the stationary phase.

The applications of GC in the analysis of this compound and other plasticizers are extensive. It is a preferred method for determining the presence and quantity of these compounds in various materials. For instance, a simple and efficient GC method was developed to identify and quantify plasticizers such as Dibutyl Sebacate (DBS) in pharmaceutical dosage forms. medcraveonline.com This method demonstrated high specificity and linearity, proving its suitability for quality control in the pharmaceutical industry. medcraveonline.com The carrier gas in GC is typically inert, with helium or nitrogen being common choices, and its primary role is to transport the solutes through the column without influencing the separation itself. libretexts.org

Key parameters in a GC analysis include the type of column, the temperature program, and the detector. For the analysis of plasticizers, a common choice is a DB-1 GC column. medcraveonline.com The temperature of the column is often programmed to increase during the analysis to ensure the efficient elution of compounds with different boiling points.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Characterization

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. wikipedia.org This hyphenated technique is considered a "gold standard" for the positive identification of substances because it provides a specific test that can confirm the presence of a particular compound. wikipedia.org As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.

GC-MS is widely used for the analysis of plasticizers, including this compound, in a variety of matrices such as food, environmental samples, and consumer products. wikipedia.orgresearchgate.net For example, a GC/MS method was developed for the simultaneous determination of 12 phthalates and four other plasticizers, including dibutyl sebacate, in oily foods. researchgate.net This method involved sample extraction and cleanup followed by analysis using GC in combination with an ion trap mass spectrometer. researchgate.net The high temperatures used in the GC-MS injection port can sometimes lead to the thermal degradation of molecules, which is a factor to consider during method development. wikipedia.org

The operating conditions for a GC-MS analysis are carefully optimized to achieve the desired separation and sensitivity. This includes the choice of the capillary column, carrier gas flow rate, temperature programming, and the mass spectrometer's operating mode. mdpi.comnih.gov

| Parameter | Typical Value/Condition | Source |

| GC Column | DB-5ms capillary column | mdpi.com |

| Carrier Gas | Helium | mdpi.comnih.gov |

| Injection Temperature | 230 °C | mdpi.com |

| Ion Source Temperature | 230 °C | mdpi.com |

| Oven Temperature Program | Initial 80°C, ramped to 240°C | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Mass Spectrometer Mode | Selected Ion Monitoring (SIM) for quantification | mdpi.com |

This table represents typical parameters and may vary depending on the specific application and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds. drawellanalytical.comwikipedia.org This makes it a valuable tool for analyzing complex mixtures that may not be amenable to GC-MS. drawellanalytical.com In LC-MS, the sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer for detection and identification. illinois.edu

The coupling of LC with MS offers several advantages, including the ability to analyze a wide range of compounds in complex biological and environmental samples. wikipedia.org It provides both selectivity and sensitivity, allowing for the identification and quantification of substances even at trace levels. excedr.com LC-MS has become one of the most widely used techniques in chemical analysis, with applications in metabolomics, proteomics, environmental monitoring, and pharmaceutical analysis. drawellanalytical.comwikipedia.org

Different LC techniques, such as reversed-phase liquid chromatography (RP-LC), can be used depending on the properties of the analytes. ox.ac.uk The choice of mobile phase is critical and must be compatible with the mass spectrometer's ionization source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). illinois.eduexcedr.com

Chromatographic Fingerprinting for Quality Control and Profiling